
Z-VAD(OMe)-FMK,Z-VAD(OMe)-FMK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone is a synthetic compound known for its role as a broad-spectrum caspase inhibitor. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound is widely used in scientific research to study apoptosis and related cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The key steps include:
- Protection of the amino group of valine with a benzyloxycarbonyl (Z) group.
- Coupling of protected valine with alanine and aspartic acid (OMe) using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
- Introduction of the fluoromethylketone group at the aspartic acid residue.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the fluoromethylketone group.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethylketone group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
- Oxidation products include benzyloxycarbonyl derivatives.
- Reduction products include alcohols or amines.
- Substitution products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone is extensively used in scientific research, particularly in the fields of:
Chemistry: As a tool to study peptide synthesis and modification.
Biology: To investigate the mechanisms of apoptosis and cell signaling pathways.
Medicine: In the development of therapeutic agents targeting caspases for the treatment of diseases like cancer and neurodegenerative disorders.
Industry: In the production of research reagents and diagnostic tools.
Wirkmechanismus
The compound exerts its effects by irreversibly binding to the active site of caspases, inhibiting their protease activity. This inhibition prevents the cleavage of key substrates involved in apoptosis, thereby blocking the apoptotic process. The molecular targets include caspase-3, caspase-7, and caspase-9, which are crucial for the execution phase of apoptosis.
Vergleich Mit ähnlichen Verbindungen
- Benzyloxycarbonyl-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone
- Acetyl-Tyr-Val-Ala-Asp-chloromethylketone
Comparison:
- Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone is unique due to its broad-spectrum inhibition of multiple caspases, making it a versatile tool in apoptosis research.
- Other similar compounds may have more specific targets or different inhibitory mechanisms, providing researchers with options depending on their experimental needs.
This comprehensive overview highlights the significance of Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone in scientific research and its potential applications across various fields
Eigenschaften
Molekularformel |
C22H30FN3O7 |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
methyl (3S)-5-fluoro-3-[[(2R)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate |
InChI |
InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16+,19+/m1/s1 |
InChI-Schlüssel |
MIFGOLAMNLSLGH-ALKREAHSSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


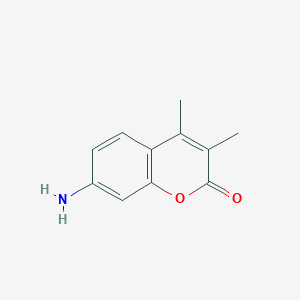

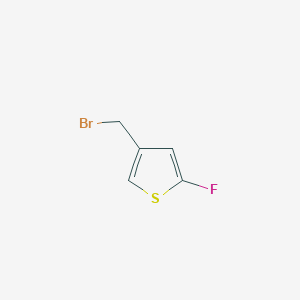
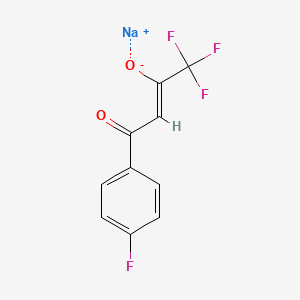


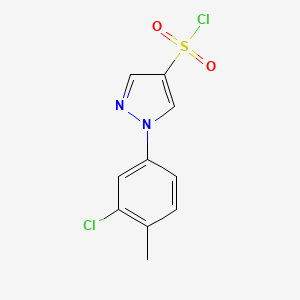
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15198465.png)
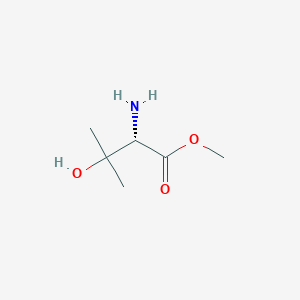
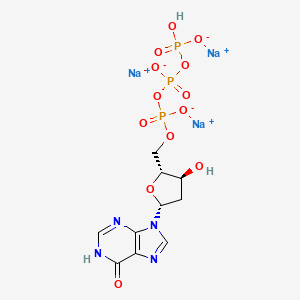
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)
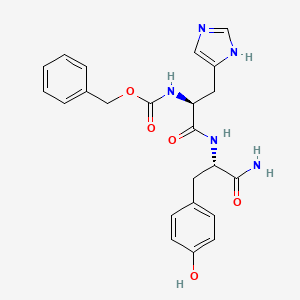
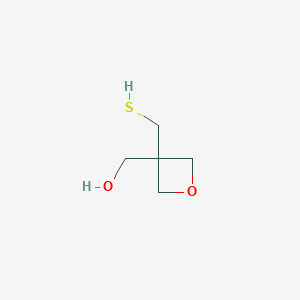
![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
